N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a benzamide moiety linked via a piperidine sulfonyl group. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the piperidine sulfonyl group may contribute to solubility and target binding interactions .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-16-6-9-19(14-17(16)2)28-21(24-25-26-28)15-23-22(29)18-7-10-20(11-8-18)32(30,31)27-12-4-3-5-13-27/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBCCFKMTVZRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a tetrazole ring and a piperidine sulfonamide moiety, which are significant for its biological activity. The synthesis typically involves:
- Formation of the Tetrazole Ring : This is achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
- Attachment of the Piperidine Group : The intermediate is then reacted with appropriate sulfonamide derivatives to yield the final product.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate significant antibacterial effects against both gram-positive and gram-negative bacteria. The compound's mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction and interference with signaling pathways.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell growth.
- Receptor Interaction : It can modulate various receptors involved in cellular signaling pathways, affecting processes such as apoptosis and proliferation.
- DNA Interaction : The tetrazole ring may intercalate into DNA structures, disrupting replication and transcription processes.
Antimicrobial Studies
A study evaluated the antimicrobial potency of similar compounds containing tetrazole rings. Results showed that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against various bacterial strains, indicating strong antibacterial activity .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, it showed an IC50 value of 12 µM against breast cancer cells (MCF-7), comparable to known chemotherapeutics .
Neuroprotective Effects
Research on neuroprotection highlighted that certain derivatives could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- Molecular Formula : C18H20N6O2S
- Molecular Weight : 372.46 g/mol
- CAS Number : 897622-41-2
- IUPAC Name : N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Structure and Characteristics
The compound features a tetrazole ring which is known for its biological activity. The presence of the piperidine sulfonamide moiety enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives and found that certain derivatives showed significant cytotoxicity against various cancer cell lines (A549, HeLa) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : In vitro studies demonstrated that the compound could reduce TNF-alpha levels in macrophages stimulated with LPS . This suggests potential applications in conditions like rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. The tetrazole moiety contributes to the overall antimicrobial action by disrupting microbial cell wall synthesis.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-{[1-(3,4-dimethylphenyl)-...} | Pseudomonas aeruginosa | 8 µg/mL |
Toxicology Studies
Preliminary toxicological evaluations suggest that the compound exhibits low toxicity profiles in animal models. Further studies are needed to establish comprehensive safety data.
Comparison with Similar Compounds
Key Implications:
- Aromatic vs. Aliphatic Substituents : The 3,4-dimethylphenyl group in the target compound likely enhances binding to aromatic-rich enzyme pockets, whereas the cyclohexyl group in the analogue may favor hydrophobic interactions .
- Solubility: The sulfonyl-piperidine group in both compounds improves aqueous solubility compared to non-sulfonylated analogues.
Common Challenges:
- Purification : Tetrazole-containing compounds often require chromatographic separation due to polar byproducts.
- Stability : The sulfonamide group may necessitate inert conditions to prevent hydrolysis during synthesis .
Crystallographic and Computational Analysis
Crystallographic data for such compounds are typically resolved using programs like SHELX (e.g., SHELXL for refinement and SHELXS for structure solution) . The 3,4-dimethylphenyl substituent’s steric effects could lead to distinct crystal packing compared to the cyclohexyl analogue, impacting solubility and polymorph formation.
Computational Insights:
- Molecular docking studies (as applied to piperidine derivatives ) suggest that the target compound’s dimethylphenyl group may occupy larger hydrophobic pockets in enzyme targets, while the sulfonamide could form hydrogen bonds with catalytic residues.
Q & A
Q. Key Challenges :
- Byproduct Formation : Excess reagents (e.g., sodium azide) can lead to side reactions; optimize stoichiometry and reaction time .
- Moisture Sensitivity : Use Schlenk techniques for moisture-sensitive sulfonylation steps .
Advanced: How can computational methods predict the binding affinity of this compound to dopamine D3 receptors?
Methodological Answer:
- Molecular Docking : Use Glide XP (Schrödinger Suite) with the receptor structure (PDB ID: 3PBL). The tetrazole and sulfonamide moieties likely interact with hydrophobic pockets (e.g., Tyr365, Val189) and form hydrogen bonds with Asp110 .
- Scoring Function : The Glide XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding terms, achieving RMSD <2 kcal/mol in affinity predictions for similar ligands .
- Validation : Compare docking poses with experimental SAR data from piperidine-sulfonamide analogs .
Data Contradictions :
If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., tetrazole’s tautomeric form) or solvation models .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR :
- 1H NMR : Confirm tetrazole proton (δ 8.5–9.0 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm) .
- 13C NMR : Identify benzamide carbonyl (δ ~167 ppm) and sulfonamide sulfur environment (δ ~45 ppm) .
- Mass Spectrometry (HRMS) : Exact mass calculation (C24H27N7O3S) to confirm molecular ion [M+H]+ .
- IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and tetrazole C=N (1600 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in enzyme inhibition data across different assays?
Methodological Answer:
Case Study : If IC50 values for COX-2 inhibition vary between fluorometric and colorimetric assays:
- Assay Conditions : Check buffer pH (e.g., phosphate buffer pH 7.4 vs. Tris-HCl pH 8.0) and ionic strength, which affect sulfonamide ionization .
- Interference : Tetrazole’s UV absorbance may skew colorimetric readings; validate via LC-MS quantification of substrate turnover .
- Control Experiments : Compare with known inhibitors (e.g., celecoxib) under identical conditions .
Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between assays .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the tetrazole ring .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) monthly; degradation products include hydrolyzed benzamide (retention time ~3.2 min) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
Methodological Answer:
- Analog Synthesis : Modify substituents on the 3,4-dimethylphenyl group (e.g., electron-withdrawing groups to enhance π-stacking with kinase ATP pockets) .
- Kinase Profiling : Test against a panel of 50 kinases (e.g., JAK2, EGFR) using ADP-Glo assays. Correlate selectivity with molecular dynamics simulations of binding pocket flexibility .
- Data Interpretation : Use heatmaps to visualize off-target effects; prioritize analogs with >10-fold selectivity .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s cytotoxicity?
Methodological Answer:
- Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells. Culture in DMEM + 10% FBS, 48-hour exposure .
- MTT Assay : Measure IC50 via absorbance at 570 nm. Include cisplatin (positive control) and DMSO vehicle controls .
- Data Normalization : Express viability as % relative to untreated cells; triplicate experiments with SEM <10% .
Advanced: How can researchers validate the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- In Vivo Models : Administer 10 mg/kg (i.p.) in Aβ42-induced Alzheimer’s mice. Assess cognitive improvement via Morris water maze .
- Biomarkers : Quantify tau phosphorylation (Western blot) and amyloid plaque density (thioflavin-S staining) .
- Contradictions : If behavioral improvements lack correlation with biomarker changes, investigate off-target effects (e.g., dopamine receptor modulation) via radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
